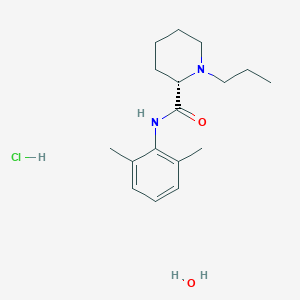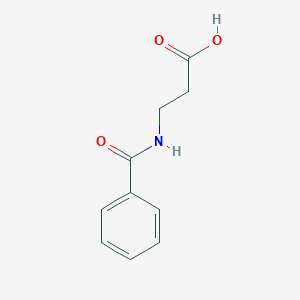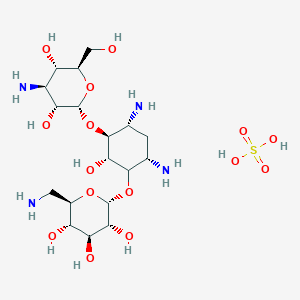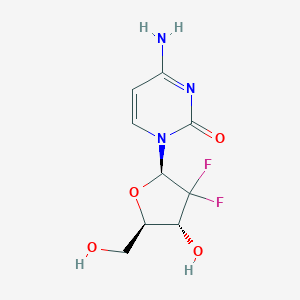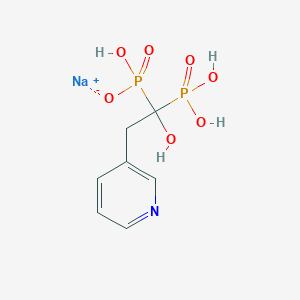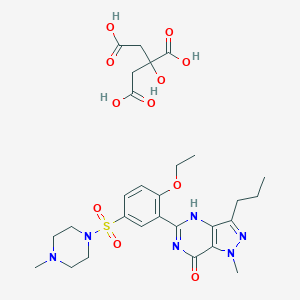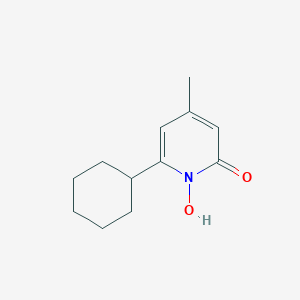
Ciclopirox
Descripción general
Descripción
Ciclopirox is a synthetic antifungal agent used for topical dermatologic treatment of superficial mycoses . It is particularly effective against Tinea versicolor . It is also used to treat skin infections such as athlete’s foot, jock itch, ringworm, and yeast infections .
Synthesis Analysis
Ciclopirox olamine, a N-hydroxypyridone, has been in use as an approved therapeutic agent for the treatment of topical fungal infections for more than two decades . It is a fungicide, with broad activity across multiple fungal species . The synthesis of Ciclopirox involves the use of a poloxamer 407 gel as the hydrophase, which results in a stable formulation when an oil with or without an emulsifier or oleogel is used as the oily phase .Molecular Structure Analysis
Ciclopirox has a molecular formula of C12H17NO2 . The crystal structure of ciclopirox was determined to belong to space group I41/a, and the cell dimensions are = 26.0133(6) and c = 15.8980(8)Å .Chemical Reactions Analysis
Ciclopirox is a hydroxypyridone antifungal agent that acts by chelation of polyvalent cations (Fe 3+ or Al 3+), resulting in the inhibition of the metal-dependent enzymes that are responsible for the degradation of peroxides within the fungal cell .Physical And Chemical Properties Analysis
Ciclopirox has a molar mass of 207.273 g·mol −1 . It displays a well-defined irreversible oxidation peak at the potential of +0.68 V (versus SCE electrode) .Aplicaciones Científicas De Investigación
Antibiotic against Drug-Resistant Bacteria
Ciclopirox has been identified as a potential antibiotic against drug-resistant gram-negative bacteria such as Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae . It has been found to inhibit bacterial growth regardless of the antibiotic resistance status . The research suggests that Ciclopirox affects galactose metabolism and lipopolysaccharide (LPS) biosynthesis, two pathways important for bacterial growth and virulence .
Treatment for Onychomycosis
Ciclopirox Hydroxypropyl Chitosan (CPX-HPCH) Nail Lacquer has been studied for its effectiveness in treating onychomycosis . The research evaluated drug transungual permeation and antimycotic activity against selected strains after application of CPX-HPCH nail lacquer on the nail pre-covered with breathable cosmetic polish . The results suggested that the breathable cosmetic nail polish can be applied on the nail affected by onychomycosis in association with CPX-HPCH Nail Lacquer to mask the imperfections .
Repurposing for Multidrug-Resistant Bacteria
Ciclopirox is being considered for repurposing to treat infections caused by multidrug-resistant (MDR) Gram-negative bacteria . Drug repurposing, i.e., the use of non-antibiotics to treat bacterial infections, may be helpful to overcome the limitations of current antibiotics .
Mecanismo De Acción
Target of Action
Ciclopirox is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . Its primary targets are various enzymes within fungal cells. It has a high affinity for trivalent cations, which are essential co-factors in these enzymes .
Mode of Action
Ciclopirox’s mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . This inhibition disrupts the normal functioning of these enzymes, leading to the death of the fungal cells .
Biochemical Pathways
Ciclopirox affects several metabolic processes in the fungal cell . One study suggested that disruption of genes encoding products involved in galactose salvage, enterobacterial common antigen synthesis, and transport of the iron binding siderophore, enterobactin, lowered the minimum inhibitory concentration of ciclopirox needed to block growth of the mutant compared to the isogenic parent strain .
Pharmacokinetics
Ciclopirox is used topically and is absorbed through the epidermis and hair follicles into sebaceous glands and dermis, while a portion remains in the stratum corneum . Its bioavailability is less than 5% with prolonged use . It has a protein binding of 94 to 97% and an elimination half-life of 1.7 hours .
Result of Action
The result of ciclopirox’s action is the inhibition of fungal growth. It exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . It is particularly effective in treating Tinea versicolor .
Action Environment
The action of ciclopirox can be influenced by various environmental factors. For instance, it was found that ciclopirox, at 5–15 µg/ml concentrations, inhibited bacterial growth regardless of the antibiotic resistance status . Some pathogens required higher ciclopirox concentrations to completely block growth .
Safety and Hazards
Ciclopirox may cause serious side effects. Stop using ciclopirox topical and call your doctor at once if you have: unusual or severe itching, redness, burning, dryness, or irritation of treated skin; or discoloration or other changes in the nails . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Direcciones Futuras
Ciclopirox is currently well established in treating fungal skin infections and vaginal candidiasis. More recently, the drug has been clinically investigated in seborrheic dermatitis and onychomycosis, showing good efficacy and excellent tolerability . Future research may focus on optimizing its efficacy and target identification .
Propiedades
IUPAC Name |
6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKYRAXSEDYPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048564 | |
| Record name | Ciclopirox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ciclopirox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.41e+00 g/L | |
| Record name | Ciclopirox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+. These cations inhibit many enzymes, including cytochromes, thus disrupting cellular activities such as mitochondrial electron transport processes and energy production. Ciclopirox also appears to modify the plasma membrane of fungi, resulting in the disorganization of internal structures. The anti-inflammatory action of ciclopirox is most likely due to inhibition of 5-lipoxygenase and cyclooxygenase. ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport. | |
| Record name | Ciclopirox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ciclopirox | |
CAS RN |
29342-05-0 | |
| Record name | Ciclopirox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29342-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciclopirox [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciclopirox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ciclopirox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciclopirox | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLOPIROX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W019ZDRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ciclopirox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 °C | |
| Record name | Ciclopirox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ciclopirox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ciclopirox?
A1: Ciclopirox is a synthetic antifungal agent that primarily acts by chelating trivalent metal cations, particularly iron (Fe3+). [, , ] This chelation inhibits iron-dependent enzymes crucial for various fungal cellular processes. [, ]
Q2: What are the downstream effects of Ciclopirox's iron chelation in fungi?
A2: Ciclopirox's iron chelation disrupts essential fungal metabolic processes, including: * Inhibition of metal-dependent enzymes: These enzymes are involved in detoxifying reactive oxygen species, ultimately increasing oxidative stress within the fungal cell. [, , ] * Disruption of mitochondrial electron transport: This affects energy production within the fungal cell. [, ] * Inhibition of intracellular transport: Ciclopirox alters cell membrane properties, hindering the transport of essential precursors. [] * Disruption of DNA repair mechanisms: Ciclopirox interferes with the cell's ability to repair damaged DNA. []
Q3: How does Ciclopirox affect bacterial growth?
A3: Ciclopirox displays antibacterial activity by affecting: * Galactose metabolism: It interferes with enzymes like UDP-galactose 4-epimerase (GalE) and galactose-1-phosphate uridylyltransferase (GalT), crucial for galactose salvage. [] * Lipopolysaccharide (LPS) biosynthesis: Ciclopirox alters the composition of LPS, an essential component of the bacterial outer membrane. [, ]
Q4: Does Ciclopirox affect bacterial virulence?
A4: Studies show that Ciclopirox can impact several virulence factors in Pseudomonas aeruginosa, including:
* **Hemolytic activity:** Ciclopirox inhibited hemolytic activity in 70% of the MDR P. aeruginosa clinical isolates tested. []* **Pyocyanin production:** Ciclopirox treatment reduced pyocyanin production in MDR P. aeruginosa clinical isolates. []* **Protease secretion:** Ciclopirox decreased protease secretion in 46% of the MDR P. aeruginosa clinical isolates tested. []* **Motility:** Both twitching and swarming motility were found to be lowered by ciclopirox in MDR P. aeruginosa clinical isolates. []* **Biofilm formation:** Ciclopirox treatment decreased biofilm formation in MDR P. aeruginosa clinical isolates by 1.5 to 4.5-fold. []Q5: Have computational methods been used in Ciclopirox research?
A6: Yes, a fragment-based drug discovery (FBDD) approach, using the Auto Core Fragment in silico Screening (ACFIS) server, was employed to design novel Ciclopirox derivatives targeting the Hepatitis B virus (HBV) core protein. []
Q6: What were the findings of the FBDD study on Ciclopirox and HBV?
A7:* Identification of potent derivatives: The study identified 24 Ciclopirox derivatives with a higher binding affinity to the HBV core protein compared to the parent compound. []* QSAR model development: A quantitative structure-activity relationship (QSAR) model, with a predictive power of 88.99%, was developed based on four descriptors (ATS1p, nCs, Hy, F08[C-C]). []
Q7: How do structural modifications of Ciclopirox influence its activity?
A8: The FBDD study on Ciclopirox derivatives for HBV inhibition revealed that modifications to the parent structure can significantly influence binding affinity to the target protein. The QSAR model suggests that specific structural features contribute to the enhanced activity of the derivatives. []
Q8: What is the main metabolic pathway of Ciclopirox, and why is it significant?
A9: Glucuronidation is the primary metabolic pathway of Ciclopirox, making it distinct from many other antifungal agents that are metabolized by the cytochrome P450 system. This difference minimizes the risk of drug interactions with medications metabolized via the cytochrome P450 pathway. []
Q9: What formulations of Ciclopirox are available, and how do they influence its delivery?
A10: Ciclopirox is available in various formulations, including:* Cream: Ciclopirox olamine 1% cream effectively penetrates the skin and mucosae, making it suitable for treating dermatophytosis, pityriasis versicolor, seborrheic dermatitis, and cutaneous candidiasis. []* Lotion: Ciclopirox olamine 1% lotion demonstrates bioequivalence to the cream formulation and provides an alternative for patients who prefer a lotion's cosmetic elegance. []* Shampoo: Ciclopirox 1% shampoo effectively treats seborrheic dermatitis of the scalp. [, ]* Nail lacquer: Ciclopirox 8% nail lacquer is specifically designed for treating onychomycosis. [, , , , , , , , ]* Nanoemulsions: Research indicates that formulating Ciclopirox as a nanoemulsion can enhance its antifungal activity and transdermal penetration compared to traditional solutions. [, ]
Q10: Have there been efforts to improve Ciclopirox nail lacquer formulation?
A11: Yes, researchers have explored incorporating lipid diffusion enhancers into ciclopirox nail lacquer. [] These enhancers were shown to significantly increase ciclopirox delivery to the deeper layers of the nail plate and nail bed in in vitro studies. []
Q11: What is P-3051, and how does it differ from the conventional Ciclopirox nail lacquer?
A12: P-3051 is an innovative 8% Ciclopirox nail lacquer formulation that utilizes hydroxypropyl chitosan (HPCH) as the film-forming agent instead of the standard lacquer base. [] In vitro and in vivo studies have shown that P-3051 achieves superior nail penetration and exhibits greater inhibitory effects on various fungal strains compared to the conventional Ciclopirox nail lacquer. []
Q12: What is the extent of Ciclopirox's percutaneous absorption after topical application?
A13: Studies on healthy human subjects revealed that percutaneous absorption of Ciclopirox, following topical application of a 1% cream formulation, is relatively low, accounting for approximately 1.3% of the applied dose. []
Q13: How is Ciclopirox distributed in the skin following topical application?
A14: Penetration studies on cadaverous skin indicate that the stratum corneum (the outermost layer of the skin) acts as a reservoir, retaining the highest concentration of Ciclopirox. Notably, Ciclopirox levels in the dermis (deeper skin layer) remained above the minimum inhibitory concentration (MIC) throughout the study period. []
Q14: How is Ciclopirox excreted from the body?
A15: Following topical application, Ciclopirox is mainly excreted unchanged in the urine with a biological half-life of 1.7 hours. [] This renal excretion route is consistent across different species, including dogs and humans. []
Q15: How does Ciclopirox interact with serum proteins?
A16: In humans, Ciclopirox demonstrates a high binding affinity to serum proteins, with approximately 96 ± 2% bound within a concentration range of 0.01–11.0 μg/mL. []
Q16: What is the extent of Ciclopirox's placental transfer?
A17: Studies in rats show that placental transfer of Ciclopirox is low. Despite significant absorption by the mother, radioactivity levels measured in fetal tissues remained consistently lower than those in maternal blood. []
Q17: What is the efficacy of Ciclopirox olamine 1% cream in treating superficial dermatophytosis?
A18: A study conducted at Dhaka Medical College Hospital demonstrated the efficacy and safety of Ciclopirox olamine 1% cream in treating dermatophytosis. [] The results showed significant improvements in clinical assessment scores and high mycological eradication rates in patients with tinea corporis and tinea cruris. []
Q18: How does Ciclopirox compare to other antifungal agents in treating tinea versicolor?
A19: Randomized, double-blind studies comparing Ciclopirox olamine 1% cream with a placebo and 1% clotrimazole cream in treating tinea versicolor demonstrated that Ciclopirox olamine cream exhibited significantly better clinical and mycological cure rates compared to both the placebo and clotrimazole cream. []
Q19: Is Ciclopirox olamine 1% lotion as effective as the cream formulation for treating fungal infections?
A20: Yes, in vivo studies conducted on guinea pigs and human volunteers demonstrated that Ciclopirox olamine 1% lotion exhibits comparable therapeutic efficacy to the cream formulation in treating experimental trichophytosis. [] A multicenter, double-blind clinical trial further confirmed the lotion's effectiveness and safety in treating various forms of tinea pedis. []
Q20: How effective is Ciclopirox shampoo in treating seborrheic dermatitis of the scalp?
A21: A multicenter, randomized, double-blind, vehicle-controlled study demonstrated that Ciclopirox 1% shampoo effectively treats seborrheic dermatitis of the scalp. [] The study showed that applying the shampoo once or twice weekly for four weeks resulted in significantly higher response rates compared to the vehicle. [] Furthermore, continuing treatment once weekly or every two weeks effectively prevented relapses. []
Q21: How effective is Ciclopirox nail lacquer in treating onychomycosis?
A22: While Ciclopirox 8% nail lacquer is approved for onychomycosis treatment, clinical trial results have shown relatively low complete cure rates. [, , ] Factors like nail penetration challenges and patient adherence to the prolonged treatment regimen contribute to these modest outcomes. [, ]
Q22: Has Ciclopirox resistance been reported clinically?
A23: A significant advantage of Ciclopirox is the absence of reported clinical resistance despite its long history of use (over two decades). [] This can be attributed to its unique multi-level mechanism of action, targeting various cellular processes that make it difficult for fungi to develop resistance. []
Q23: What is the safety profile of topically applied Ciclopirox?
A24: Ciclopirox is generally well-tolerated when applied topically. [, , , ] The most frequently reported side effects are mild and transient, typically localized to the application site. These may include:* Erythema (redness) [, ]* Application site reactions []* Burning sensation [, ]* Pruritus (itching) [, ]
Q24: Is Ciclopirox ototoxic?
A25: A study on guinea pigs investigated the potential ototoxic effects of Ciclopirox solution applied directly to the middle ear. [] The results showed no significant changes in auditory brainstem response (ABR) thresholds, indicating that Ciclopirox did not cause hearing loss in this animal model. []
Q25: What strategies are being explored to improve the delivery of Ciclopirox to target tissues?
A26: The development of Ciclopirox nanoemulsions shows promise in enhancing transdermal delivery. [] Additionally, researchers are investigating lipid diffusion enhancers in nail lacquer formulations to improve drug penetration into the nail plate and nail bed. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

